molecular formula C14H11BrClNO2 B390207 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 338417-07-5

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B390207
CAS No.: 338417-07-5
M. Wt: 340.6g/mol
InChI Key: AOTVWKZCCRIMON-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol: is an organic compound with the molecular formula C14H11BrClNO2. This compound is characterized by the presence of a bromine atom at the 4th position, a chlorophenyl group attached to an imino group at the 2nd position, and a methoxy group at the 6th position on a phenol ring. It is a solid compound with a molecular weight of 340.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation reactions to form quinones.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor in the synthesis of heterocyclic compounds.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol is not fully understood, but it is believed to interact with biological targets through its phenolic and imine groups. These functional groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and chlorine atoms may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

    4-Bromo-2-chlorophenol: Similar structure but lacks the imine and methoxy groups.

    4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenol: Similar structure but with a different position of the chlorine atom on the phenyl ring.

Uniqueness:

Properties

IUPAC Name

4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTVWKZCCRIMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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